Lipophilicity Shift: LogP of 1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one vs. 5-Substituted Analogues
The computed octanol–water partition coefficient (LogP) of the benzenesulfonyl derivative is 3.40, markedly higher than that of the 5‑methyl analogue (LogP = 1.79) and the parent 2‑acetylfuran (LogP = 0.52). It even exceeds the 5‑phenyl analogue (LogP = 3.15), demonstrating that the sulfonyl group contributes more to lipophilicity than a directly attached phenyl ring .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.40 |
| Comparator Or Baseline | 1-(5-Methylfuran-2-yl)ethanone: LogP = 1.79; 1-(Furan-2-yl)ethanone: LogP = 0.52; 1-(5-Phenylfuran-2-yl)ethanone: LogP = 3.15 |
| Quantified Difference | ΔLogP = 1.61 vs. 5‑methyl; ΔLogP = 2.88 vs. 2‑acetylfuran; ΔLogP = 0.25 vs. 5‑phenyl |
| Conditions | Computed values (ACD/Labs or equivalent prediction software) |
Why This Matters
Higher LogP indicates greater membrane permeability and altered tissue distribution, which is critical when the compound is used as an intermediate for bioactive molecules.
